5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
5-Dimethylaminomethylene derivatives of uracil hydrochloride have been used to synthesize pyrido[2,3-d]pyrimidine-2,4-dione derivatives, showcasing the utility of such compounds in the synthesis of heterocyclic compounds, particularly in pyrimidine chemistry (Hirota, Kitade, & Senda, 1985).
Preparation of Pyrrolo[2,1-b]thiazoles
The synthesis of pyrrolo[2,1-b]thiazoles, a class of heterocyclic compounds, has been achieved using 5-aroyl-2-(dimethylamino)methylidene derivatives. This highlights the role of such dimethylamino derivatives in the formation of complex heterocyclic structures (Tverdokhlebov et al., 2003).
Antileukemic Activity of Pyrrolizine Derivatives
Research has shown that certain dimethyl 2,3-dihydro-1H-pyrrolizine derivatives exhibit promising antileukemic activity. The use of dimethylamino derivatives in the synthesis of these compounds underscores their potential in medicinal chemistry (Ladurée et al., 1989).
Antimicrobial Activity of Pyrrole Derivatives
The synthesis of novel pyrrole derivatives, including (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, has demonstrated significant in vitro antimicrobial activities. This indicates the potential of dimethylamino derivatives in the development of new antimicrobial agents (Hublikar et al., 2019).
Hydrogen Bonding in Acid−Amide Structures
Research involving 2,2-dimethylbutynoic acid with pyridone terminus has demonstrated intermolecular hydrogen bonding involving amide and carboxylic acid groups. This study provides insights into the hydrogen bonding capabilities of dimethylamino derivatives (Wash, Maverick, Chiefari, & Lightner, 1997).
Reversible Blocking of Amino Groups
Research on maleic anhydride derivatives, including dimethylmaleic anhydride, has explored their use in the reversible blocking of amino groups. This demonstrates the chemical versatility of dimethylamino derivatives in protein chemistry (Dixon & Perham, 1968).
Antitumor and Antibacterial Activities
Studies on various cyclopentanone derivatives, including 5-(dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride, have shown significant antitumor and antibacterial activities, highlighting the therapeutic potential of such compounds (Umezawa & Kinoshita, 1957).
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-10(2)5-6-3-4-7(9-6)8(11)12;/h3-4,9H,5H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAYBLNESIWFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.